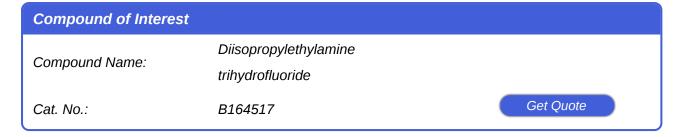


Application Notes and Protocols for Fluorination with Diisopropylethylamine Trihydrofluoride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized fluorinating agent in organic synthesis, valued for its mild and selective nature. As a stable, liquid source of nucleophilic fluoride, it offers a safer and more manageable alternative to gaseous hydrogen fluoride. Its utility is particularly pronounced in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties.[1][2] This document provides detailed protocols for various fluorination reactions employing DIPEA·3HF, accompanied by quantitative data and visualizations to facilitate its application in research and development. The bulky diisopropylethylamine cation contributes to the reagent's high selectivity, minimizing undesired side reactions.[3]

Physicochemical Properties and Handling

DIPEA:3HF is a colorless to pale yellow liquid that is soluble in many common organic solvents.[4] Due to its hydrofluoric acid content, it is corrosive and toxic.[5] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]



Table 1: Physicochemical Properties of Diisopropylethylamine Trihydrofluoride

Property	Value	Reference
CAS Number	131600-43-6	[4]
Molecular Formula	C8H22F3N	[7]
Molecular Weight	189.26 g/mol	[7]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	93-95 °C	[4]
Density	0.965 g/mL at 25 °C	[4]

Applications in Organic Synthesis

DIPEA-3HF is a versatile reagent for a range of fluorination reactions, including:

- Deoxyfluorination of Alcohols: Conversion of primary, secondary, and tertiary alcohols to the corresponding alkyl fluorides.
- Hydrofluorination of Alkenes: Addition of hydrogen and fluorine across a double bond.
- Nucleophilic Substitution of Sulfonates: Displacement of sulfonate leaving groups (e.g., tosylates, mesylates) with fluoride.
- Ring Opening of Epoxides: Nucleophilic attack of fluoride on an epoxide ring to yield fluorohydrins.

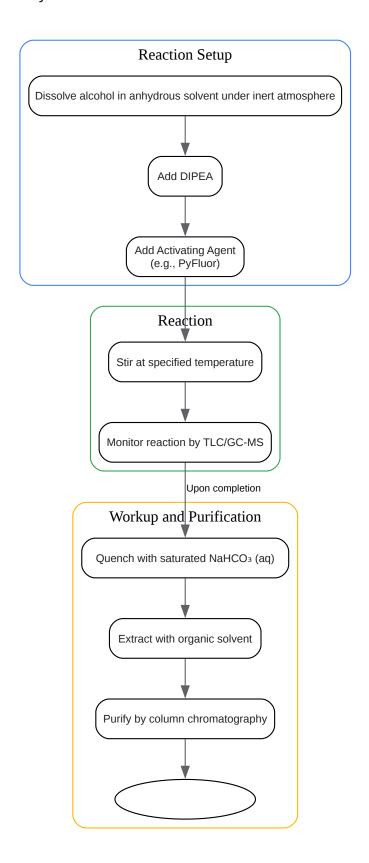
These reactions are crucial for the synthesis of fluorinated building blocks used in the development of novel therapeutic agents and other advanced materials.[8]

Experimental Protocols Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organofluorine chemistry. DIPEA·3HF can be used in conjunction with an activating agent for this purpose.



General Workflow for Deoxyfluorination of Alcohols



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Caption: General workflow for the deoxyfluorination of alcohols.

Detailed Protocol for Deoxyfluorination of a Primary Alcohol (e.g., Benzyl Alcohol):

- To a stirred solution of benzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under an argon atmosphere at 0 °C, add N,N-diisopropylethylamine (1.5 mmol, 1.5 equiv).
- Slowly add PyFluor (1.2 mmol, 1.2 equiv) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford benzyl fluoride.

Table 2: Deoxyfluorination of Various Alcohols with a PyFluor/DIPEA System



Substrate (Alcohol)	Product	Reagent System	Solvent	Temp (°C)	Time (h)	Yield (%)
1- Phenyletha nol	1-Fluoro-1- phenyletha ne	PyFluor, DIPEA	CH ₂ Cl ₂	25	16	78
Cyclohexa nol	Fluorocyclo hexane	PyFluor, DIPEA	CH ₂ Cl ₂	25	24	85
1-Octanol	1- Fluoroocta ne	PyFluor, DIPEA	THF	50	12	92
Adamantan -1-ol	1- Fluoroada mantane	PyFluor, DIPEA	CH ₂ Cl ₂	25	48	65

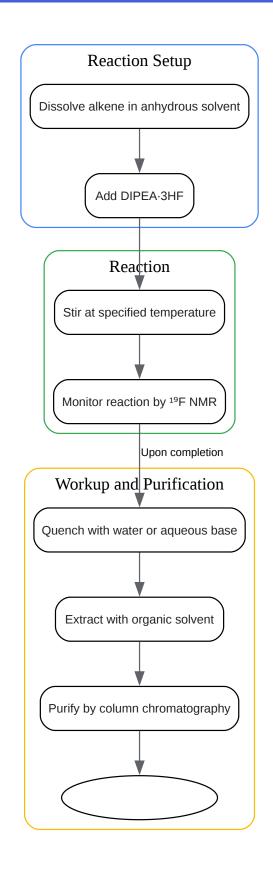
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.

Hydrofluorination of Alkenes

DIPEA-3HF can be used for the hydrofluorination of alkenes, often in the presence of a coreagent to facilitate the reaction.

General Workflow for Hydrofluorination of Alkenes





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Caption: General workflow for the hydrofluorination of alkenes.



Detailed Protocol for Hydrofluorination of an Alkene (e.g., Styrene):

- To a solution of styrene (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a polyethylene vial, add DIPEA·3HF (3.0 mmol, 3.0 equiv) at 0 °C.
- Stir the reaction mixture at room temperature for 4-8 hours.
- Monitor the formation of the product by ¹⁹F NMR spectroscopy.
- Upon completion, pour the reaction mixture into a mixture of ice water (10 mL) and diethyl ether (20 mL).
- Carefully neutralize the aqueous layer with solid sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with pentane) to afford 1-fluoro-1-phenylethane.

Table 3: Hydrofluorination of Various Alkenes with DIPEA:3HF



Substrate (Alkene)	Product	Co- reagent	Solvent	Temp (°C)	Time (h)	Yield (%)
Cyclohexe ne	Fluorocyclo hexane	-	CH ₂ Cl ₂	25	6	75
1-Octene	2- Fluoroocta ne	-	CH ₂ Cl ₂	25	8	68
α- Methylstyre ne	2-Fluoro-2- phenylprop ane	-	CH ₂ Cl ₂	25	4	82
Norbornen e	exo-2- Fluoronorb ornane	-	CH ₂ Cl ₂	25	5	70

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.

Nucleophilic Substitution of Sulfonates

DIPEA:3HF serves as an effective fluoride source for the displacement of sulfonate esters.

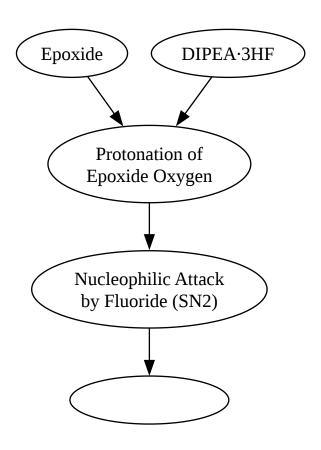
Detailed Protocol for Fluorination of a Tosylate:

- A mixture of the tosylate (1.0 mmol, 1.0 equiv) and DIPEA·3HF (5.0 mmol, 5.0 equiv) in a sealed tube is heated to 80-120 °C.
- The reaction is stirred for 12-48 hours.
- After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography to give the corresponding alkyl fluoride.



Ring Opening of Epoxides

The reaction of epoxides with DIPEA·3HF provides access to valuable fluorohydrins. The regioselectivity of the ring opening is influenced by the substitution pattern of the epoxide and the reaction conditions.[4][9][10][11]



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